molecular formula C7H12O B13796119 4-Methylhex-5-en-2-one CAS No. 61675-14-7

4-Methylhex-5-en-2-one

Cat. No.: B13796119
CAS No.: 61675-14-7
M. Wt: 112.17 g/mol
InChI Key: MXGGBUKCVFGCAG-UHFFFAOYSA-N
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Description

4-Methylhex-5-en-2-one is an organic compound with the molecular formula C7H12O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is also known by other names such as 5-Methyl-5-hexen-2-one and 2-Methyl-1-hexene-5-one . It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylhex-5-en-2-one can be synthesized through several methods. One common method involves the Claisen rearrangement of β-methylcinnamyl alcohols and 2-methoxypropene, followed by an acid-catalyzed thermal rearrangement . Another method involves the palladium-catalyzed synthesis from vinylic bromides, olefins, and secondary amines .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of 4-methyl-5-hexenoic acid. This method is preferred due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Methylhex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed:

Scientific Research Applications

4-Methylhex-5-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylhex-5-en-2-one involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The carbonyl group in the compound is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds .

Comparison with Similar Compounds

  • 5-Methyl-5-hexen-2-one
  • 2-Methyl-1-hexene-5-one
  • 3-Keto-2-methylhex-4-enal
  • 5-Formylhex-2-en-3-one

Comparison: 4-Methylhex-5-en-2-one is unique due to its specific structure and reactivity. Compared to similar compounds, it has a distinct carbonyl group and double bond, which makes it more reactive in certain chemical reactions. Its unique structure also allows it to be used in a wider range of applications, particularly in organic synthesis and industrial production .

Properties

IUPAC Name

4-methylhex-5-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGGBUKCVFGCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530080
Record name 4-Methylhex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61675-14-7
Record name 4-Methylhex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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